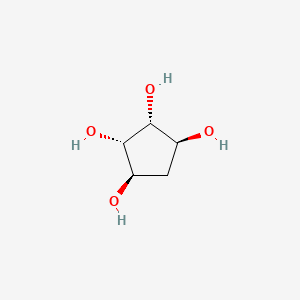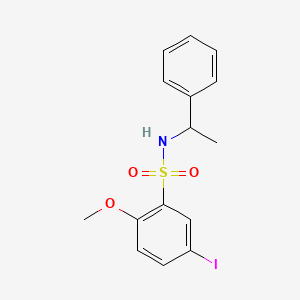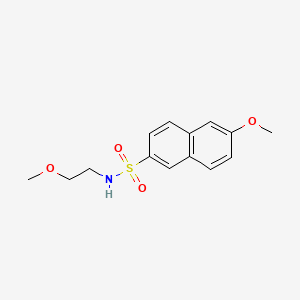
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol is a stereoisomer of cyclopentane tetrol, a compound characterized by a cyclopentane ring with four hydroxyl groups attached to it. This compound is notable for its chirality, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups. One common method starts with cyclopentadiene, which undergoes a series of reactions including epoxidation and subsequent ring-opening to introduce the hydroxyl groups in the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques such as crystallization or chromatography to isolate the desired stereoisomer .
化学反应分析
Types of Reactions
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentane with fewer hydroxyl groups .
科学研究应用
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chirality makes it useful in studying enzyme-substrate interactions and other biochemical processes.
作用机制
The mechanism by which (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol exerts its effects depends on its interactions with other molecules. Its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with enzymes or other biological targets. The specific pathways involved can vary depending on the context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other stereoisomers of cyclopentane tetrol, such as (1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetrol and (1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetrol .
Uniqueness
What sets (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol apart is its specific spatial arrangement of hydroxyl groups, which can lead to unique chemical and biological properties. This makes it particularly valuable in applications where chirality plays a crucial role, such as in the synthesis of chiral drugs or the study of enzyme interactions .
属性
CAS 编号 |
14003-71-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
0 |
同义词 |
1α,2β,3β,4α-Cyclopentatetrol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)


